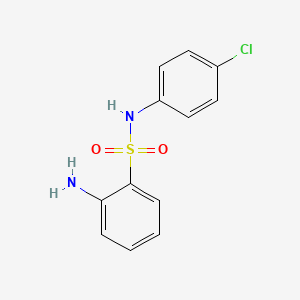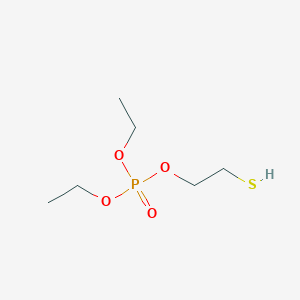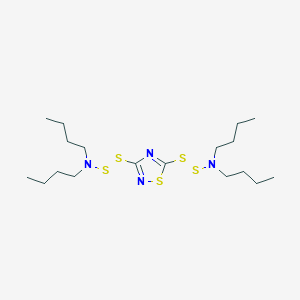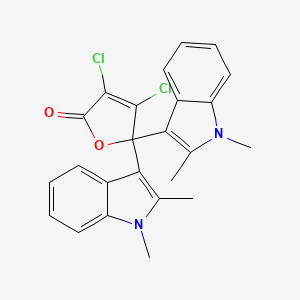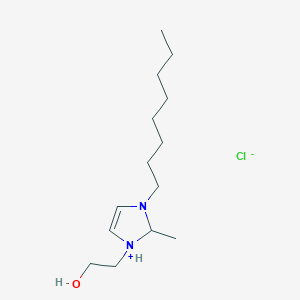
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is an ionic liquid that has garnered significant interest due to its unique chemical and physical properties. Ionic liquids, in general, are salts in the liquid state at relatively low temperatures. This particular compound is characterized by its imidazolium cation, which is functionalized with a hydroxyethyl group, and its chloride anion. The presence of the hydroxyethyl group enhances its hydrogen bonding capacity, making it a versatile solvent and catalyst in various chemical reactions .
準備方法
The synthesis of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the quaternization of 1-methylimidazole with 2-chloroethanol. The reaction is carried out in a two-necked round-bottomed flask fitted with a reflux condenser. The mixture is heated under reflux conditions until the reaction is complete . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazolium derivatives.
科学的研究の応用
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride has a wide range of applications in scientific research:
Biology: Its biocompatibility makes it suitable for use in biological systems, including enzyme stabilization and protein crystallization.
作用機序
The mechanism of action of 1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride is primarily based on its ability to form hydrogen bonds and ionic interactions. The hydroxyethyl group enhances its hydrogen bonding capacity, allowing it to interact with various substrates and solvents. The imidazolium cation can stabilize transition states in catalytic reactions, while the chloride anion can participate in nucleophilic substitution reactions .
類似化合物との比較
1-(2-Hydroxyethyl)-2-methyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-(2-Hydroxyethyl)-3-methylimidazolium chloride: Similar in structure but lacks the octyl group, resulting in different solubility and thermal properties.
1,3-Bis-(2-hydroxyethyl)-imidazolium chloride: Contains two hydroxyethyl groups, enhancing its hydrogen bonding capacity but also increasing its viscosity.
1-Butyl-2,3,4,5-tetramethylimidazolium bromide: Lacks the hydroxyethyl group, resulting in lower hydrogen bonding capacity and different thermal behavior.
特性
CAS番号 |
63226-56-2 |
|---|---|
分子式 |
C14H29ClN2O |
分子量 |
276.84 g/mol |
IUPAC名 |
2-(2-methyl-3-octyl-1,2-dihydroimidazol-1-ium-1-yl)ethanol;chloride |
InChI |
InChI=1S/C14H28N2O.ClH/c1-3-4-5-6-7-8-9-15-10-11-16(12-13-17)14(15)2;/h10-11,14,17H,3-9,12-13H2,1-2H3;1H |
InChIキー |
ZESUUWJUDRLTHS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1C=C[NH+](C1C)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

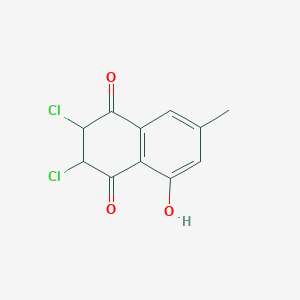
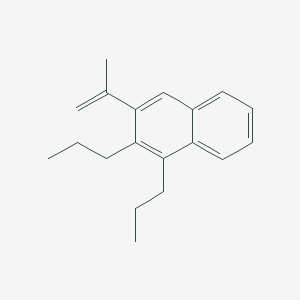

![Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate](/img/structure/B14508556.png)

